4-amino-N-(3-ethynylphenyl)butanamide hydrochloride
Description
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is a chemical compound with a unique structure that includes an amino group, an ethynyl group, and a butanamide backbone.
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
4-amino-N-(3-ethynylphenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13;/h1,3,5-6,9H,4,7-8,13H2,(H,14,15);1H |
InChI Key |
ZXCXIIUMAWLUCG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride typically involves multiple steps, starting with the preparation of the core butanamide structure, followed by the introduction of the amino and ethynyl groups. Common synthetic routes may include:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid derivatives with amines under appropriate conditions.
Introduction of the Ethynyl Group: This step often involves the use of ethynylating agents such as ethynyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction of the amino group may yield primary or secondary amines .
Scientific Research Applications
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-ethynylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-ethynylphenyl)butanamide: Lacks the hydrochloride component but shares a similar core structure.
4-amino-N-(3-ethynylphenyl)butanoic acid: Contains a carboxylic acid group instead of the amide group.
4-amino-N-(3-ethynylphenyl)butanamide derivatives: Various derivatives with modifications to the amino or ethynyl groups.
Uniqueness
4-amino-N-(3-ethynylphenyl)butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Biological Activity
4-Amino-N-(3-ethynylphenyl)butanamide hydrochloride is a compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2731009-43-9
- Molecular Formula : C12H14ClN
- Molecular Weight : 223.70 g/mol
The compound's biological activity appears to be linked to its ability to modulate inflammatory pathways and potentially inhibit specific enzymes involved in cancer progression. Research indicates that it may interact with signaling pathways such as NF-κB and STAT3, which are critical in inflammatory responses.
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of butanamide compounds exhibit significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds similar to this compound were shown to reduce mRNA expression levels of these cytokines in human liver hepatocytes treated with lipopolysaccharides (LPS), indicating a potential for managing inflammatory conditions without inducing hepatotoxicity .
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies assessing the inhibition of DNA methyltransferases (DNMTs), certain derivatives showed potent activity against leukemia cells, suggesting a mechanism that involves epigenetic modulation . Notably, the most active compounds exhibited an EC50 value of approximately 0.9 μM against DNMT3A, highlighting their potential as anticancer agents.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
